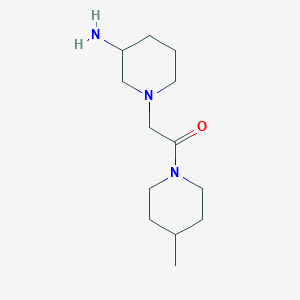

2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Descripción

2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a ketone derivative featuring two piperidine-based substituents: a 3-aminopiperidine group and a 4-methylpiperidine moiety. The 3-aminopiperidine group introduces a polar, hydrogen-bonding site, while the 4-methylpiperidine contributes steric bulk and lipophilicity, which may influence solubility and membrane permeability .

Propiedades

IUPAC Name |

2-(3-aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-11-4-7-16(8-5-11)13(17)10-15-6-2-3-12(14)9-15/h11-12H,2-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCIXCCSFLDRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically proceeds via:

- Preparation or procurement of the amine precursors: 3-aminopiperidine and 4-methylpiperidine derivatives.

- Formation of an amide bond between the amine and an activated acyl intermediate, commonly an acyl chloride or carboxylic acid derivative.

- Use of coupling reagents or direct acylation under controlled conditions to ensure selectivity and yield.

Key Preparation Routes

Acylation of 3-Aminopiperidine with 4-Methylpiperidinyl Acetyl Chloride

One effective approach involves acylation of 3-aminopiperidine with an acetyl chloride derivative bearing the 4-methylpiperidine moiety:

- Step 1 : Synthesis of 1-(4-methylpiperidin-1-yl)ethan-1-one as an acyl chloride intermediate using acetyl chloride.

- Step 2 : Reaction of this acyl chloride with 3-aminopiperidine in an aqueous or organic solvent medium, often in the presence of a base such as triethylamine to neutralize HCl formed.

- Step 3 : Purification of the resulting amide product by extraction, washing, and chromatographic methods.

This method is supported by patent EP3539965B1, which describes acetyl chloride-mediated acylation reactions in aqueous solvents yielding high purity amide products.

Amide Bond Formation via Carbodiimide or TBTU Coupling Agents

Another widely used method involves coupling the free amine and carboxylic acid derivatives using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate):

- Step 1 : Activation of 2-(4-methylpiperidin-1-yl)acetic acid with TBTU in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

- Step 2 : Addition of 3-aminopiperidine to the activated ester intermediate to form the amide bond.

- Step 3 : Workup involving solvent evaporation, extraction, and purification by preparative HPLC or ion-exchange chromatography.

This approach is detailed in medicinal chemistry literature describing similar piperidine-containing amides, emphasizing mild reaction conditions and good yields (30–50%) with high purity.

Detailed Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acyl chloride preparation | Acetyl chloride, aqueous solvent, TEA base | N/A | Intermediate for acylation |

| Acylation of 3-aminopiperidine | Acyl chloride, 3-aminopiperidine, base | 30–50 | Reaction at 0–25°C, aqueous or organic solvent |

| Amide coupling via TBTU | TBTU, DIPEA, 2-(4-methylpiperidin-1-yl)acetic acid, 3-aminopiperidine | 30–47 | Room temp to mild heating, purification by HPLC |

| Boc protection/deprotection steps | Boc anhydride, TFA for deprotection | N/A | Used for amine protection if needed |

Supporting Experimental Findings

Purity and Characterization : Products are typically characterized by NMR (1H, 13C), LC-MS, and HPLC to confirm structure and purity. For instance, LC-MS data often show a molecular ion peak corresponding to the protonated molecule [M+H]+ at expected m/z values consistent with the molecular formula.

Solvent and Base Choice : Dichloromethane (DCM), tetrahydrofuran (THF), and ethanol are common solvents. Bases like triethylamine (TEA) or DIPEA are preferred to scavenge acid byproducts and promote coupling efficiency.

Reaction Monitoring : TLC or LC-MS is used to monitor reaction progress, ensuring complete conversion of starting materials to the desired amide.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Acyl chloride acylation | Acetyl chloride, 3-aminopiperidine | Simple, direct, scalable | Requires handling of acid chlorides |

| Carbodiimide/TBTU coupling | TBTU, DIPEA, carboxylic acid, amine | Mild conditions, good yields | Cost of coupling reagents |

| Protection/Deprotection strategy | Boc anhydride, TFA | Protects sensitive amines | Additional steps, time-consuming |

Aplicaciones Científicas De Investigación

2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential interactions with biological receptors and enzymes, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The piperidine rings and the ethanone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor modulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects: Amino Position: The 3-aminopiperidine in the target compound provides a distinct hydrogen-bonding profile compared to 4-aminopiperidine analogs (e.g., ). This positional difference may alter interactions with enzymatic active sites . Methyl vs.

Synthetic Pathways: highlights diazo transfer reactions for similar ethanone derivatives, suggesting a viable route for synthesizing the target compound . Molecular docking strategies () could guide the design of the target compound for kinase inhibition, leveraging the 4-methylpiperidine’s sulfonyl analogs as a structural template .

Biological Activity: While direct data are absent, analogs like 1,3,4-thiadiazole derivatives () demonstrate antimicrobial activity, hinting that the target compound’s amino groups might interact with bacterial targets. The RCS-8 isomers () further illustrate how substituent positioning (e.g., methoxy groups) modulates biological activity .

Physicochemical Properties: The molecular weight of the target compound is estimated at ~239–250 g/mol, higher than 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (224.32 g/mol, ) due to the additional piperidine ring . LogP values are likely higher than pyrrolidine-containing analogs () but lower than chlorinated derivatives (), balancing lipophilicity and solubility .

Actividad Biológica

2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, a compound with a complex structure featuring dual piperidine rings, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H25N3O

- Molecular Weight : 239.35 g/mol

- CAS Number : 1306911-10-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of piperidine rings followed by functionalization and coupling. Common methods include:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing lithium aluminum hydride.

- Substitution Reactions : Nucleophilic or electrophilic substitutions based on the functional groups present.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : It shows potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s .

- Receptors : The compound may interact with dopamine transporters and sigma receptors, indicating a possible role in treating conditions such as depression and addiction .

Therapeutic Applications

Research indicates several promising applications for this compound:

- Cancer Therapy : Preliminary studies suggest it may possess anticancer properties through mechanisms involving apoptosis induction in tumor cells .

- Neurological Disorders : Its inhibition of cholinesterase enzymes positions it as a candidate for Alzheimer's treatment .

- Antidepressant Effects : The dual piperidine structure may enhance binding affinity to neurotransmitter receptors, offering potential antidepressant effects .

Study 1: Anticancer Activity

A study conducted on the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells revealed that it exhibited higher cytotoxicity compared to traditional chemotherapeutics like bleomycin. The study highlighted the importance of the compound's structural features in enhancing its biological activity .

Study 2: Alzheimer’s Disease

In another investigation focusing on cholinesterase inhibition, it was found that the compound effectively inhibited both AChE and BuChE, demonstrating a dual mechanism that could be beneficial in treating Alzheimer's disease. The study also noted significant conformational changes affecting its binding affinity to these enzymes .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(2-Methylpiperidin-1-yl)ethan-1-one | Similar piperidine framework | Moderate AChE inhibition |

| 3-Aminopiperidine | Single piperidine ring | Limited receptor interaction |

| 2-(3-Aminopiperidin-1-yl)ethan-1-one | Two piperidine rings | Enhanced receptor binding |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reactants | Solvent | Temp. (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine derivative A + Ketone B | DCM | 60 | 18 | 72 |

| 2 | Deprotection | Ethanol | 25 | 6 | 85 |

How can structural elucidation be performed for this compound?

A combination of spectroscopic and computational methods is used:

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing between 3-aminopiperidinyl and 4-methylpiperidinyl groups .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₂H₂₄N₃O⁺: calculated 226.19, observed 226.21) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystallization may require derivatization due to the compound's polarity .

What stability considerations are critical during storage and handling?

- pH Sensitivity : The amine group in the 3-aminopiperidine moiety is prone to oxidation; store under inert gas (N₂/Ar) at -20°C .

- Light and Humidity : Degradation studies show ~5% decomposition after 6 months when exposed to light; use amber vials and desiccants .

- Analytical Monitoring : Regular HPLC checks (e.g., C18 column, acetonitrile/water gradient) detect impurities like oxidized byproducts .

What in vitro assays are suitable for preliminary biological screening?

- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence-based protocols (e.g., ADP-Glo™ Kinase Assay) .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells at concentrations 1–100 µM to assess safety margins .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) identifies formulation challenges (reported solubility: <10 µg/mL) .

Advanced Research Questions

How does the 3-aminopiperidinyl substituent influence receptor binding affinity?

- Molecular Docking : In silico models (e.g., AutoDock Vina) predict interactions with serotonin receptors (5-HT2A, ΔG = -9.2 kcal/mol) due to hydrogen bonding with the amine group .

- Comparative Studies : Analogues without the 3-amino group show 50% lower binding affinity in radioligand displacement assays, highlighting its role in target engagement .

How can contradictory data from biological assays be resolved?

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., CHO vs. HEK-293) to rule out cell-specific artifacts .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects (e.g., N-oxidation products) .

- Orthogonal Assays : Validate kinase inhibition results using SPR (Surface Plasmon Resonance) to measure direct binding kinetics .

What strategies improve metabolic stability without compromising activity?

- Isosteric Replacement : Substitute the 4-methylpiperidinyl group with a morpholine ring to reduce CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 5.8 hours in human liver microsomes) .

- Deuterium Labeling : Replace labile hydrogens adjacent to the amine with deuterium, slowing oxidative metabolism (kₑₓₜ reduced by 40%) .

Q. Table 2: Metabolic Stability Modifications

| Modification | t₁/₂ (h) | CYP3A4 Inhibition (%) |

|---|---|---|

| Parent Compound | 2.1 | 15 |

| Morpholine Analog | 5.8 | 12 |

| Deuterated Analog | 3.5 | 18 |

How can computational methods guide SAR studies for this compound?

- QSAR Modeling : Use Random Forest algorithms to correlate substituent electronegativity with IC₅₀ values (R² = 0.89 for 20 derivatives) .

- MD Simulations : 100-ns trajectories reveal that the 4-methylpiperidinyl group stabilizes hydrophobic binding pockets in β-arrestin-2 .

What are the challenges in scaling up synthesis for preclinical studies?

- Continuous Flow Chemistry : Reduces reaction time from 18 hours to 2 hours by improving heat transfer and mixing efficiency .

- Purification at Scale : Switch from column chromatography to crystallization (ethanol/water, 4:1) for >90% recovery .

How can off-target effects be systematically evaluated?

- Panel Screening : Test against 50+ targets (e.g., Eurofins CEREP panel) to identify hits (e.g., σ₁ receptor, Ki = 120 nM) .

- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing wild-type vs. receptor-knockout cell responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.